molecular formula C8H13ClN4 B1464574 3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine CAS No. 1249990-48-4

3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine

Cat. No. B1464574
M. Wt: 200.67 g/mol
InChI Key: UYJKSLODWVPBHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine”, a synthetic process for a related compound, “2-dimethylaminoethyl chloride hydrochloride”, has been described . This process involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride under an ice water bath condition .

Scientific Research Applications

Efficient Synthesis and Functionalization

Synthesis of Functionalized Pyrazoles : Research has demonstrated efficient methods for synthesizing novel pyrazole derivatives, which are of significant interest due to their potential applications in medicinal chemistry and material science. For instance, one study describes the synthesis of functionalized 3-heteroaryl-pyrazoles, highlighting the versatility of pyrazin-2-amine derivatives in organic synthesis (Shawali et al., 2010).

Regioselective Synthesis : Another research focus is on regioselective synthesis, where specific derivatives of pyrazin-2-amine are used to create complex molecules with precise structural configurations. This is critical for the development of compounds with specific biological or chemical properties (Hanzlowsky et al., 2003).

Applications in Polymer and Materials Science

Photoinitiators for Polymerization : The compound and its derivatives have been studied for their application as photoinitiators in polymerization processes. These applications are crucial for developing new materials with tailored properties for electronics, coatings, and 3D printing technologies. For example, derivatives of 3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine have been synthesized to act as efficient one-component free radical photoinitiators under LED irradiation (Zhang et al., 2018).

Catalysis in Chemical Synthesis : Compounds based on 3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine have also been explored for their role in catalysis, particularly in ethylene oligomerization and polymerization. This research is pivotal for the petrochemical industry and the production of polymers (Obuah et al., 2014).

properties

IUPAC Name

N-(3-chloropyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4/c1-13(2)6-5-12-8-7(9)10-3-4-11-8/h3-4H,5-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJKSLODWVPBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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